N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide
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Overview
Description
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, which is known for its electron-withdrawing properties, and a tryptophanamide moiety, which is significant in biological systems.
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves multiple steps. One common method includes the reaction of 4-nitrophenylacetohydrazonoyl bromide with specific amino acid derivatives in the presence of triethylamine and dichloromethane . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialized materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tryptophanamide moiety can bind to proteins and enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide can be compared to other compounds with similar structures, such as:
4-Nitrophenylchloroformate derivatives: These compounds also feature a nitrophenyl group and are known for their antimicrobial and antioxidant activities.
1,3,4-Thiadiazole derivatives: These compounds have similar biological activities and are used in antimicrobial research.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83329-40-2 |
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Molecular Formula |
C28H37N9O5 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C28H37N9O5/c1-16(2)24(36-25(38)21(29)7-5-13-32-28(30)31)27(40)35-23(14-17-15-33-22-8-4-3-6-20(17)22)26(39)34-18-9-11-19(12-10-18)37(41)42/h3-4,6,8-12,15-16,21,23-24,33H,5,7,13-14,29H2,1-2H3,(H,34,39)(H,35,40)(H,36,38)(H4,30,31,32)/t21-,23+,24+/m1/s1 |
InChI Key |
ODIXCJZXNOQQFV-NHTMILBNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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